

Technical Support Center: Csf1R Inhibitors in Animal Models

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Compound of Interest

Compound Name: *Csf1R-IN-18*

Cat. No.: *B12370537*

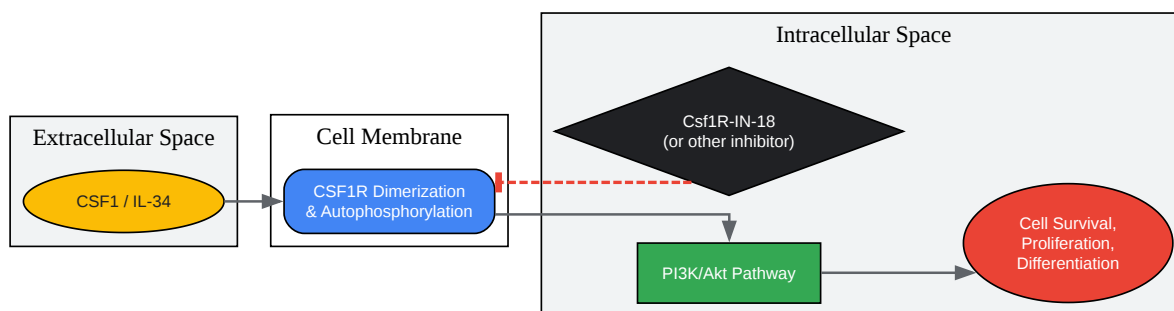
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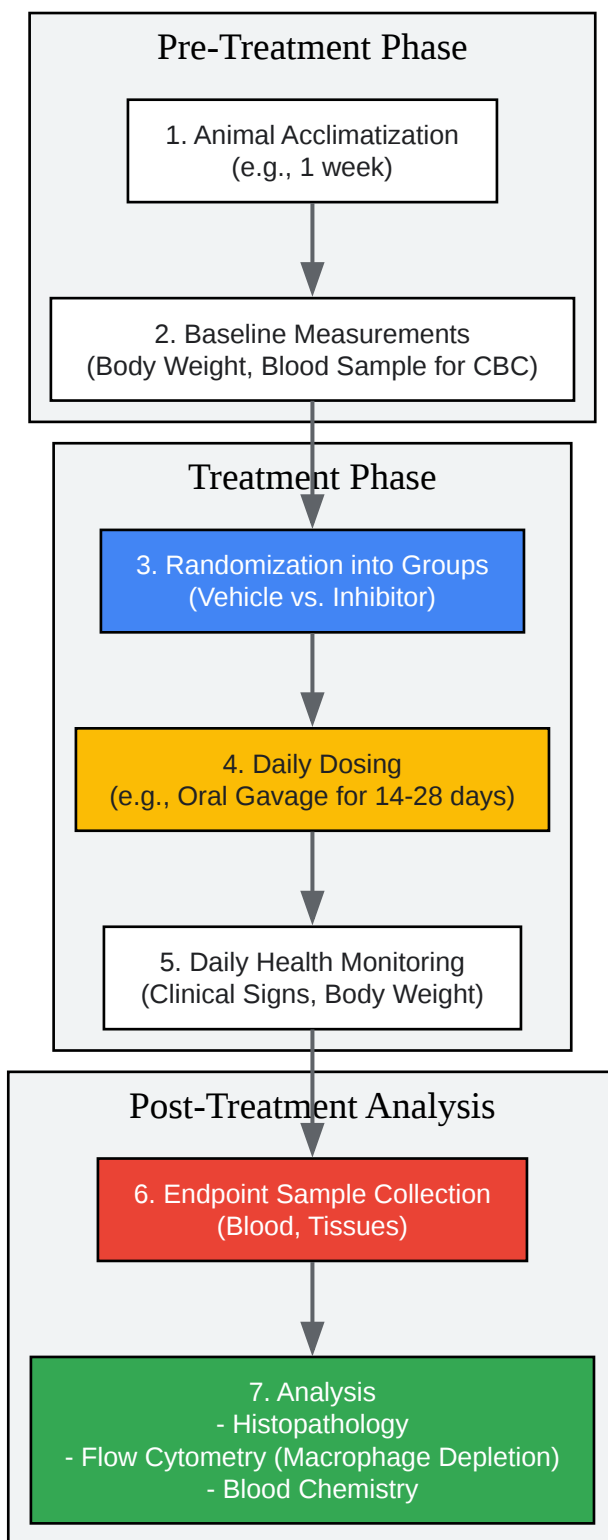
Disclaimer: Information regarding a specific inhibitor designated "**Csf1R-IN-18**" was not found in the available preclinical literature. The following troubleshooting guide and frequently asked questions have been compiled based on published research on various Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, such as Pexidartinib (PLX3397), PLX5622, and Sotuletinib. This information is intended to serve as a general guide for researchers working with CSF1R inhibitors in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CSF1R inhibitors?

A1: CSF1R inhibitors are typically small molecules that block the tyrosine kinase activity of the CSF1 receptor.^[1] Binding of the ligands CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like PI3K/Akt, which are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.^{[1][2][3][4]} By inhibiting this signaling, these compounds lead to the depletion of these cell populations in various tissues.^{[2][5]}





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